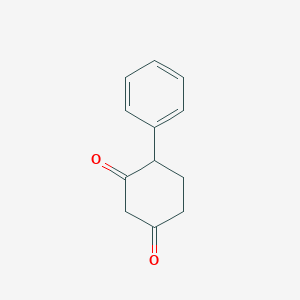

4-Phenylcyclohexane-1,3-dione

描述

Contextual Significance of Cyclohexane-1,3-dione Derivatives in Organic Synthesis

Cyclohexane-1,3-dione and its derivatives are recognized as crucial precursors in synthetic organic chemistry. researchgate.net Their value stems from their role as versatile intermediates for the synthesis of a wide array of biologically active natural products, pharmaceuticals, and various heterocyclic compounds. researchgate.netresearchgate.net The chemical versatility of the cyclohexane-1,3-dione framework is largely attributed to the presence of highly active dicarbonyl groups and an acidic methylene (B1212753) group at the C2 position. researchgate.netjournalcra.com

This unique structural arrangement allows these compounds to participate in a multitude of chemical transformations. They are key starting materials for constructing six-membered oxygen-containing heterocycles such as 4H-chromenones, 2H-xanthenones, and coumarins. researchgate.net Furthermore, they are used to synthesize nitrogen-containing heterocycles like acridinediones, quinolones, and 1,4-dihydropyridines. researchgate.netresearchgate.net The resulting molecules often exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties. researchgate.netontosight.ai The capacity of the cyclohexane-1,3-dione core to serve as a building block for such a diverse range of functional molecules underscores its fundamental importance in medicinal chemistry and organic synthesis. ajol.infonih.gov

Historical Perspectives in Synthetic Chemistry and Reaction Development

The synthesis of substituted cyclohexane-1,3-diones has been a subject of study for nearly a century, with methods evolving over time. Early approaches often relied on condensation reactions. Research published in 1930 by Mattar, Hastings, and Walker detailed the synthesis of 4-alkyl derivatives of 1-phenylcyclohexane-3,5-dione. rsc.org Their method involved the condensation of various styryl alkyl ketones with ethyl sodiomalonate, followed by hydrolysis and decarboxylation to achieve the final ring structure. rsc.org This work demonstrated that ring closure could be effectively achieved even when the ketone reactant was not a simple methyl ketone. rsc.org

Another foundational method is the Michael addition. A 1958 study by Ames and Davey described the preparation of 5-(3:4-dimethoxyphenyl)-2-phenylcyclohexane-1:3-dione. rsc.org This was achieved through a Michael addition of ethyl γ-phenylacetoacetate to ethyl 3:4-dimethoxycinnamate, followed by hydrolysis of the resulting dione-ester. rsc.org More recently, chemists have revisited and refined the traditional consecutive Michael−Claisen [3 + 3] condensation process for creating the cyclohexane-1,3-dione framework from simple ketones and enoates, highlighting its enduring potential in modern organic synthesis. acs.org These historical methods established the fundamental routes to this important class of compounds, paving the way for the more complex synthetic applications seen in contemporary research.

Overview of Research Trajectories for 4-Phenylcyclohexane-1,3-dione

One significant research trajectory involves the synthesis of complex heterocyclic systems. For example, a 2017 study reported the synthesis of new Schiff bases and 1,3-oxazepine derivatives starting from 1,1-bis(4-aminophenyl)-4-phenylcyclohexane. researchgate.net This work illustrates how the phenylcyclohexane (B48628) core can be elaborated into larger, multi-ring structures with potential applications in materials science or medicinal chemistry. researchgate.net

Another area of investigation is the synthesis of polycyclic aromatic compounds. Early work demonstrated that phenyl-substituted cyclohexane-1,3-diones could be used to prepare terphenyl derivatives. rsc.org Specifically, 5-(3:4-dimethoxyphenyl)-2-phenylcyclohexane-1:3-dione was converted into various methoxy-substituted p-terphenyls through dehydrogenation and other transformations. rsc.org This highlights the utility of the scaffold in constructing complex aromatic systems. Furthermore, patent literature describes the synthesis of compounds like 5-benzyl-4-phenylcyclohexane-1,3-dione, indicating industrial interest in these structures as intermediates for proprietary applications, potentially as autophagy regulators. googleapis.com

These research avenues demonstrate that the scientific exploration of this compound has progressed from foundational synthesis to its application as a key intermediate in the construction of diverse and complex molecular frameworks.

Data Tables

Table 1: Physicochemical Properties of this compound

This table is generated based on data from public chemical databases. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| Canonical SMILES | C1CC(=O)C(C(C1)C2=CC=CC=C2)=O |

| InChI Key | PZLUHOIVGBWDBW-UHFFFAOYSA-N |

| CAS Number | 776-69-2 (for 4-phenyl) / 493-72-1 (for 5-phenyl) |

| XLogP3 | 1.7 |

Note: There can be ambiguity in numbering between 4-phenyl and 5-phenyl isomers in different databases. The provided data is for the phenyl-substituted cyclohexane-1,3-dione structure.

Table 2: Selected Research Findings on Phenylcyclohexane-1,3-dione Derivatives

This table summarizes key findings from selected academic publications.

| Research Focus | Starting Materials | Key Product(s) | Research Outcome | Reference |

| Synthesis of 4-Alkyl Derivatives | Styryl alkyl ketones, Ethyl sodiomalonate | 1-Phenyl-4-alkylcyclohexane-3,5-diones | Development of a general method for synthesizing 4-substituted derivatives of 1-phenylcyclohexane-3,5-dione. | rsc.org |

| Synthesis of Terphenyls | Ethyl γ-phenylacetoacetate, Ethyl 3:4-dimethoxycinnamate | 5-(3:4-Dimethoxyphenyl)-2-phenylcyclohexane-1:3-dione | Use of a phenyl-substituted cyclohexane-1,3-dione as a key intermediate to synthesize polymethoxy-p-terphenyls. | rsc.org |

| Synthesis of Heterocycles | 1,1-Bis(4-aminophenyl)-4-phenylcyclohexane, Aromatic aldehydes, Anhydrides | Schiff bases, 1,3-Oxazepine derivatives | Demonstration of the phenylcyclohexane scaffold as a core for building complex, seven-membered heterocyclic rings. | researchgate.net |

Structure

3D Structure

属性

CAS 编号 |

776-69-2 |

|---|---|

分子式 |

C12H12O2 |

分子量 |

188.22 g/mol |

IUPAC 名称 |

4-phenylcyclohexane-1,3-dione |

InChI |

InChI=1S/C12H12O2/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2 |

InChI 键 |

PZLUHOIVGBWDBW-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)CC(=O)C1C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 4 Phenylcyclohexane 1,3 Dione and Its Derivatives

Direct Synthetic Approaches

Direct approaches focus on constructing the six-membered ring and installing the requisite functional groups in a single or sequential process starting from non-cyclic starting materials.

Condensation Reactions from Acyclic Precursors

The formation of the cyclohexane-1,3-dione ring from acyclic precursors is a foundational strategy. These methods typically involve the base-catalyzed condensation of components that together provide the six carbon atoms of the ring. A common pathway involves reacting a derivative of benzaldehyde (B42025) with acetone (B3395972) to form an unsaturated ketone, which is then reacted with a malonic acid ester in the presence of a base. google.com This sequence combines a Knoevenagel-type condensation followed by a Michael addition and a final intramolecular Dieckmann or Claisen condensation to furnish the cyclic dione (B5365651).

Another well-established route involves the reaction between an aldehyde (e.g., benzaldehyde) and a β-keto ester like ethyl acetoacetate, often in the presence of a base such as piperidine. nih.gov This approach builds the carbon framework through a series of condensation and addition reactions, ultimately leading to the cyclized product.

A general process for creating 4-substituted cyclohexane-1,3-diones involves the reaction of an α,β-unsaturated ester with acetone, highlighting a versatile method for accessing this class of compounds. ihbt.res.in

Table 1: Examples of Condensation Reactions for Dione Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Base/Catalyst | Product Class | Reference |

|---|---|---|---|---|---|

| Benzaldehyde Derivative | Acetone | Malonic Acid Ester | Base | 5-Arylcyclohexane-1,3-dione | google.com |

| Benzaldehyde | Ethyl Acetoacetate | - | Piperidine | Phenylcyclohexanone Derivative | nih.gov |

Michael Addition Strategies for Cyclohexane (B81311) Ring Formation

The Michael addition is a cornerstone of carbon-carbon bond formation and is central to many cyclohexane ring syntheses. The Robinson annulation, a powerful ring-forming reaction, exemplifies this strategy. wikipedia.orgmasterorganicchemistry.com This reaction sequence begins with a Michael addition of a nucleophile to an α,β-unsaturated ketone, which creates a 1,5-dicarbonyl intermediate. This intermediate then undergoes an intramolecular aldol (B89426) condensation to form a six-membered ring. masterorganicchemistry.comlibretexts.org

For the synthesis of 4-phenylcyclohexane-1,3-dione, a suitable Michael donor, such as the enolate of a 1,3-diketone or a β-keto ester, would be reacted with a phenyl-substituted α,β-unsaturated ketone (a Michael acceptor). libretexts.org For example, the reaction of an appropriate enolate with phenyl vinyl ketone would generate the necessary 1,5-diketone precursor, which upon intramolecular aldol condensation and subsequent dehydration, yields the target α,β-unsaturated cyclohexenone system within the dione framework.

Table 2: Key Steps in Robinson Annulation

| Step | Reaction Type | Description | Reference |

|---|---|---|---|

| 1 | Michael Addition | A nucleophilic enolate adds to an α,β-unsaturated ketone to form a 1,5-diketone. | wikipedia.orglibretexts.org |

Multi-Component Reaction Sequences Incorporating the Cyclohexanedione Core

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer an efficient and atom-economical approach. Several MCRs have been developed that either form the this compound ring directly or use it as a key building block.

A notable example involves the three-component reaction of Meldrum's acid, an aldehyde such as benzaldehyde, and 1-benzotriazol-1-ylpropan-2-one. arkat-usa.org This domino reaction proceeds through a Knoevenagel condensation, Michael addition, and an intramolecular acylation sequence to yield 4-benzotriazol-1-yl-5-phenylcyclohexane-1,3-dione. arkat-usa.orgumich.edu

Furthermore, 5-phenylcyclohexane-1,3-dione (B1588847) itself is a valuable substrate in three-component cyclocondensation reactions. It can be reacted with various aldehydes and N-substituted 2-aminopyrroles to generate complex, carbocyclic fused 7-azaindole (B17877) derivatives, demonstrating the dione's utility in diversity-oriented synthesis. acs.orgresearchgate.net

Precursor-Based Synthesis and Derivatization

These synthetic routes begin with a pre-formed cyclic structure, which is then chemically modified to introduce the desired dione functionality or phenyl substituent.

Utilizing Substituted Cyclohexanones as Starting Materials

Commercially available 4-phenylcyclohexanone (B41837) serves as a logical starting point for derivatization. mdpi.com Synthetic strategies can be envisioned where the ketone is converted into a precursor, such as an enamine or enol ether, to facilitate the introduction of a second carbonyl group. For instance, α-oxidation of the ketone or oxidation of a corresponding hydroxymethylene intermediate could yield the 1,3-dione. A Strecker reaction on 4-phenylcyclohexan-1-one has been used to produce α-amino nitrile intermediates, which highlights the reactivity of the C1 position for further functionalization. mdpi.com Another approach involves the catalytic hydrogenation of a 2,2,5-trisubstituted cyclohexane-1,3-dione to a chiral hydroxycyclohexanone, a reaction which in reverse (oxidation) represents a plausible pathway from a cyclohexanone (B45756) to a dione. dicp.ac.cn

Approaches from Other Cyclic Dione Derivatives

Chemical modification of existing, simpler cyclohexane-1,3-diones is another viable strategy. For example, methods used to alkylate dimedone (5,5-dimethylcyclohexane-1,3-dione) could be adapted to introduce a phenyl group at the 4-position of a suitable cyclohexane-1,3-dione precursor. gla.ac.uk The synthesis of various cyclohexane-1,3-dione-2-spirocyclopropanes and their subsequent ring-opening reactions provide access to a range of substituted indoles and benzofurans, indicating that a phenyl group could potentially be introduced onto a simpler dione-spirocyclopropane scaffold before or after the ring-opening step. researchgate.netjst.go.jp

Optimization of Reaction Conditions and Efficiency

The efficiency of synthesizing this compound and its derivatives is highly dependent on the careful optimization of several reaction parameters. These include the choice of catalytic systems, reagents, solvents, temperature, and reaction time.

Catalytic Systems and Reagent Selection

The selection of an appropriate catalytic system and corresponding reagents is fundamental to the successful synthesis of this compound derivatives. A variety of catalysts, ranging from simple bases to complex organocatalysts, have been employed to facilitate the key bond-forming reactions, primarily the Michael addition.

Commonly used base catalysts include sodium hydroxide, sodium ethoxide, and potassium carbonate. For instance, the condensation of benzaldehyde derivatives with acetone followed by reaction with a malonic acid ester can be facilitated by these basic catalysts. google.com In some protocols, a slurry of potassium carbonate in acetonitrile (B52724) is used to prepare the enolate of cyclohexane-1,3-dione before the addition of other reagents. chesci.com The choice of base can significantly impact the reaction's regioselectivity, particularly in consecutive Michael-Claisen [3+3] processes. acs.org

More sophisticated catalytic systems have also been developed. For example, a heteroditopic macrocycle, BATA-MC, has been shown to be an efficient organocatalytic nanoreactor for the synthesis of pyrroloacridinones from 5-phenylcyclohexane-1,3-dione in water. beilstein-journals.org This catalyst demonstrates excellent efficacy, affording high yields in an environmentally benign solvent. beilstein-journals.org Another approach involves the use of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the rearrangement of an enol ester to the final triketone, avoiding the use of hazardous cyanide reagents. chesci.com In the synthesis of quinazolinone derivatives, zinc ferrite (B1171679) nanocatalysts have been employed to increase yields under reflux conditions. mdpi.com For asymmetric synthesis, chiral ruthenium catalysts like RuCl(R,R)-Tsdpen have been used for the hydrogenative desymmetrization of 2,2,5-trisubstituted cyclohexane-1,3-diones, achieving excellent enantioselectivities. dicp.ac.cn

The selection of reagents is equally critical. The synthesis of various derivatives often starts with commercially available or readily synthesized aldehydes and ketones. nih.gov For instance, the reaction of different aromatic aldehydes with 5-phenylcyclohexane-1,3-dione in the presence of L-proline as a catalyst at room temperature can produce a series of hexahydroacridine-1,8-dione derivatives. researchgate.net The nature of the substituents on the aromatic aldehyde can influence the reaction rate, with electron-withdrawing groups sometimes leading to faster reactions than electron-donating groups. mdpi.com

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound Derivatives

| Catalyst System | Reagents | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Sodium Bicarbonate, Sodium Sulfate, etc. | 5,5-Dimethylcyclohexane-1,3-dione (B117516), Aromatic aldehydes | Water | Eco-friendly, inexpensive, good to excellent yields at room temperature. | scholarsresearchlibrary.com |

| 4-Dimethylaminopyridine (DMAP) | 1,3-Cyclohexanedione (B196179), Acid chloride | Acetonitrile | Avoids hazardous cyanide reagents, good yields. | chesci.com |

| BATA-MC (Organocatalytic nanoreactor) | 5-Phenylcyclohexane-1,3-dione, Isatin, p-Toluidine | Water | High yields, environmentally benign, recyclable catalyst. | beilstein-journals.org |

| RuCl(R,R)-Tsdpen | 2,2,5-Trisubstituted cyclohexane-1,3-diones | Tetrahydrofuran | Excellent enantio- and diastereoselectivities for asymmetric synthesis. | dicp.ac.cn |

| Zinc Ferrite Nanocatalyst | 5,5-Dimethylcyclohexane-1,3-dione, Aryl aldehydes, Thiourea | Reflux (solvent-free) | High efficiency, eco-friendly, suitable for large-scale production. | mdpi.com |

| Anthranilic Acid | 5-Phenylcyclohexane-1,3-dione, Aromatic aldehydes, 3-Amino-1,2,4-triazole | Ethanol (B145695) | One-pot, three-component reaction with good yields. | researchgate.net |

| Copper(I) Salts | 3-Phenylcyclohexane-1,2-dione derivatives | Dichloroethane | Cascade transformation to form bis-quaternary ketones in a single step. | nih.gov |

Solvent Effects and Temperature Control in Reaction Systems

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence the outcome of the synthesis of this compound and its derivatives. Solvents can affect reaction rates, yields, and even the regioselectivity of the reaction.

Water is often highlighted as an environmentally benign and inexpensive solvent. scholarsresearchlibrary.com For certain Knoevenagel condensations involving 5,5-dimethylcyclohexane-1,3-dione and aromatic aldehydes, aqueous media have been successfully employed, offering good to excellent yields at room temperature. scholarsresearchlibrary.com In the synthesis of pyrroloacridinones, while a 1:1 mixture of ethanol and water showed a marginal increase in yield, water was selected as the preferred solvent for its green credentials. beilstein-journals.org

Organic solvents also play a crucial role. Acetonitrile is a common solvent for reactions involving the formation of enolates and subsequent reactions. chesci.com Toluene is used in one-pot syntheses involving sodium hydride, particularly at low temperatures. google.comgoogle.com Ethyl acetate (B1210297) has been shown to be an effective solvent in the synthesis of spirocyclopropanes from 5-phenylcyclohexane-1,3-dione, providing high yields. jst.go.jp A study on the synthesis of triazolo-quinazolines found that while reactions in DMF and acetonitrile yielded the Knoevenagel condensation product as the major product, using 50% ethanol or pure ethanol led to the desired product in better yields, with ethanol being the optimal choice. researchgate.net

Temperature control is paramount for both reaction kinetics and product selectivity. Some reactions are performed at room temperature to ensure stability and prevent side reactions. researchgate.netscholarsresearchlibrary.com For instance, the L-proline catalyzed condensation of 5-phenylcyclohexane-1,3-dione and aromatic aldehydes proceeds efficiently at ambient temperature. researchgate.net In other cases, elevated temperatures are necessary to drive the reaction to completion. The synthesis of certain triketone derivatives requires heating at 50-70°C for several hours. chesci.com In the synthesis of pyrroloacridinones, no product was detected at room temperature, with yields gradually increasing up to 100°C. beilstein-journals.org Low temperatures, such as -10°C to 0°C, are employed in reactions using strong bases like sodium hydride to control the reactivity. google.comgoogle.com

Table 2: Influence of Solvent and Temperature on the Synthesis of this compound Derivatives

| Solvent | Temperature | Reaction Type | Observations | Reference |

|---|---|---|---|---|

| Water | Room Temperature | Knoevenagel condensation | Environmentally friendly, good yields with suitable catalysts. | scholarsresearchlibrary.com |

| Water | 100°C | Pyrroloacridinone synthesis | Yield increases with temperature; no product at room temperature. | beilstein-journals.org |

| Ethanol | 80°C | Triazolo-quinazoline synthesis | Optimal solvent for this specific multicomponent reaction. | researchgate.net |

| Acetonitrile | 25-30°C | Enolate formation | Common solvent for this initial step. | chesci.com |

| Toluene | -10°C to Room Temp. | Michael-Claisen reaction | Used with strong bases like NaH. | google.comgoogle.com |

| Ethyl Acetate | Room Temperature | Spirocyclopropane synthesis | High yields obtained for this transformation. | jst.go.jp |

| DMF | 100°C | Triazolo-quinazoline synthesis | Leads to Knoevenagel product as major side product. | researchgate.net |

Reaction Time Optimization and Yield Enhancement Strategies

Optimizing the reaction time is a critical factor in maximizing the yield and purity of the desired product while minimizing energy consumption and the formation of byproducts. The ideal reaction time can vary significantly depending on the specific synthetic methodology, including the choice of catalyst, solvent, and temperature.

For instance, in the synthesis of certain triketone derivatives, the reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 7-8 hours at 50-70°C. chesci.com In the organocatalyzed synthesis of pyrroloacridinones, the optimal reaction time was found to be approximately 8 hours, with no improvement in yield observed with longer reaction times up to 18 hours. beilstein-journals.org In contrast, some base-catalyzed condensations may require significantly longer reaction periods to achieve high yields.

Several strategies can be employed to enhance the yield of this compound and its derivatives. A primary strategy involves the careful selection and optimization of the catalytic system, as discussed in section 2.3.1. The use of highly efficient catalysts can dramatically improve yields. For example, using a (PEG + basic alumina) catalyst system for the synthesis of tetraketones from 5,5-dimethylcyclohexane-1,3-dione resulted in yields of 85-97%. scholarsresearchlibrary.com

Another key strategy is the optimization of reactant concentrations. It has been demonstrated that by minimizing the loading of 1,3-cyclohexanedione and tuning the concentrations of other reactants and the catalyst, the amount of acid catalyst could be significantly reduced while achieving higher yields and diastereoselectivities in shorter reaction times. acs.org

The choice of solvent and temperature, as detailed in section 2.3.2, also plays a pivotal role in yield enhancement. Switching to an optimal solvent can prevent the formation of side products and favor the desired reaction pathway. researchgate.net

Table 3: Reaction Time and Yield for Selected Syntheses of this compound Derivatives

| Product Type | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Triketone derivative | DMAP | Acetonitrile | 50-70°C | 7-8 hours | Not specified | chesci.com |

| Pyrroloacridinone | BATA-MC | Water | 100°C | 8 hours | 88% | beilstein-journals.org |

| Spirocyclopropane | Powdered K₂CO₃ | Ethyl Acetate | Room Temp. | 1.5 hours | 87% | jst.go.jp |

| Tetraketone | PEG + basic alumina | Water | Room Temp. | Not specified | 85-97% | scholarsresearchlibrary.com |

| Triazolo-quinazoline | Anthranilic acid | Ethanol | 80°C | 5 hours | 82% | researchgate.net |

Scalability and Process Development for Synthetic Production

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents a unique set of challenges and considerations. A scalable and economically viable process is essential for the commercialization of these valuable compounds.

Process development for scalable synthesis focuses on several key areas. The use of inexpensive and readily available starting materials is a primary consideration. ihbt.res.in One-pot reactions are highly desirable as they reduce the number of unit operations, leading to a more streamlined and cost-effective process. google.comgoogle.com A regio-selective and consecutive Michael-Claisen process has been developed for the synthesis of substituted cyclohexane-1,3-diones from simple ketones and α,β-unsaturated esters in a one-pot fashion, demonstrating potential for scalability. google.com

The development of robust and recyclable catalysts is also crucial for industrial applications. Nanocatalysts, such as zinc ferrite, are advantageous due to their high efficiency and potential for reuse, making them economically and environmentally attractive for large-scale production. mdpi.com

Furthermore, optimizing reaction conditions to be energy-efficient is a significant aspect of process development. Reactions that can be conducted at or near room temperature are preferred to reduce energy costs. ihbt.res.in The development of processes that utilize environmentally benign solvents like water or minimize solvent use altogether are also highly sought after. scholarsresearchlibrary.com

Successful scale-up has been reported for some synthetic routes. For instance, a gram-scale synthesis of a 4-phenyl-2-thioxo-hexahydro-1H-quinazoline-5-one derivative was achieved with a high yield, demonstrating the feasibility of the process for larger-scale production. mdpi.com Similarly, a Ru-catalyzed hydrogenative desymmetrization was successfully performed on a gram scale without a loss of reactivity or optical purity. dicp.ac.cn The work-up procedure is also a critical consideration for industrial processes, with distillation being a common method for purifying the final product in a continuous or batchwise manner. google.com

Chemical Reactivity and Transformation Pathways of 4 Phenylcyclohexane 1,3 Dione

Reactivity of the 1,3-Dicarbonyl Moiety

The 1,3-dicarbonyl unit is the central hub of reactivity in 4-phenylcyclohexane-1,3-dione. The proximity of the two carbonyl groups mutually enhances their reactivity and acidifies the intervening methylene (B1212753) protons, leading to a rich and varied chemical profile.

The carbonyl carbons of the diketone are electrophilic and susceptible to attack by nucleophiles. However, in basic conditions, the high acidity of the C2 proton means that deprotonation to form the enolate is the kinetically and thermodynamically favored process, often outcompeting direct nucleophilic addition at the carbonyls.

Under neutral or acidic conditions, reactions typical of ketones can occur. For instance, the formation of ketals or hemiketals can be achieved by reaction with alcohols under acid catalysis. The two carbonyl groups can react sequentially, and controlling the stoichiometry can potentially lead to mono- or bis-ketal products. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can also add to the carbonyl groups, but the reaction is often complicated by enolization and potential side reactions at the active methylene site.

The dicarbonyl moiety can be reduced to the corresponding diol, 1-phenylcyclohexane-1,3-diol. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions. Complex metal hydrides are commonly employed for this transformation. For example, reduction of cyclohexane-1,3-diones with boron hydride compounds like sodium borohydride (B1222165) (NaBH₄) can efficiently produce the corresponding 1,3-diols. google.com The stereoselectivity, yielding either the cis- or trans-diol, can be influenced by factors such as temperature and the presence of additives like metal salts (e.g., lithium or magnesium compounds), which can chelate with the substrate and direct the hydride attack. google.com

| Reactant | Reagent | Product | Notes |

| Cyclohexane-1,3-dione | Sodium Borohydride (NaBH₄) | Cyclohexane-1,3-diol | A general method applicable to substituted derivatives. google.com |

| Cyclohexane-1,3-dione | NaBH₄ with metal salts | cis- or trans-Cyclohexane-1,3-diol | The presence of certain metal compounds can improve the stereoselectivity of the reduction. google.com |

The C2 methylene group is flanked by two electron-withdrawing carbonyl groups, rendering the protons at this position significantly acidic (pKa ≈ 5 in water). This "active methylene" site is the most common point of functionalization. In the presence of a base, it is readily deprotonated to form a stabilized enolate, which is a potent nucleophile.

Key reactions involving the C2 position include:

Alkylation and Acylation: The enolate reacts readily with electrophiles like alkyl halides or acyl chlorides to form C-alkylated or C-acylated derivatives.

Knoevenagel Condensation: This is a characteristic reaction where the active methylene group condenses with aldehydes or ketones, typically under basic catalysis. mdpi.com This reaction is often the first step in multicomponent reactions leading to complex fused ring systems.

Michael Addition: As a soft nucleophile, the enolate can participate in Michael (conjugate) additions to α,β-unsaturated carbonyl compounds.

Reactions with Diazonium Salts: The active methylene group can couple with diazonium salts to form hydrazone derivatives, which are themselves versatile synthetic intermediates. nih.gov

Reactions Involving the Phenyl Substituent and its Influence on Reactivity

The phenyl group at the C4 position primarily exerts steric and electronic influences on the reactivity of the cyclohexane-1,3-dione core, rather than participating in reactions itself.

Steric Influence: The bulky phenyl group has a strong preference for the equatorial position in the chair conformation of the cyclohexane (B81311) ring to minimize unfavorable 1,3-diaxial interactions. pressbooks.pub This conformational locking can influence the stereochemical course of reactions on the ring, directing incoming reagents to the less hindered face.

Electronic Influence: The phenyl group is weakly electron-withdrawing through an inductive effect but can act as an electron-donating group through resonance if the aromatic ring becomes coplanar with an adjacent developing p-orbital. This can subtly modulate the acidity of the C2 protons and the electrophilicity of the carbonyl carbons compared to an unsubstituted cyclohexane-1,3-dione.

Direct reactions on the phenyl ring, such as electrophilic aromatic substitution (e.g., nitration, halogenation), are generally not performed on the intact this compound molecule. The conditions required for such reactions are often harsh and can lead to decomposition or side reactions at the more reactive dicarbonyl moiety.

Derivatization Strategies and Functional Group Interconversions

Derivatization of this compound is a common strategy to build molecular complexity and access a wide array of other compounds. Most strategies target the highly reactive C2 position or the carbonyl groups.

Synthesis of Enaminones: The dione (B5365651) can react with primary or secondary amines to form enaminones, where one of the carbonyl groups is converted into a vinylogous amide. This transformation alters the electronic properties and reactivity of the molecule.

Formation of Heterocyclic Moieties at C2: The active methylene group can be used as a handle to construct a five- or six-membered heterocyclic ring fused at the C2 position. For instance, reaction with phenylisothiocyanate can lead to triazine derivatives. nih.gov

Conversion to Halogenated Derivatives: The enol or enolate form can react with electrophilic halogenating agents (e.g., N-bromosuccinimide) to introduce a halogen at the C2 position. These halogenated derivatives are useful precursors for cross-coupling reactions.

Cyclization Reactions and Formation of Fused Ring Systems

This compound is a valuable C6 synthon for the construction of polycyclic and heterocyclic systems through cyclization and multicomponent reactions. google.com These reactions often proceed via an initial condensation at the C2 position followed by one or more intramolecular cyclization steps.

A prominent example is the synthesis of xanthene derivatives. In a typical reaction, two equivalents of this compound undergo a Knoevenagel condensation with one equivalent of an aldehyde. The resulting intermediate then undergoes a cyclodehydration to form a fused tetracyclic xanthenedione scaffold.

Furthermore, this compound can participate in three-component reactions with an amine and an aldehyde to generate fused nitrogen-containing heterocycles. For example, condensation with an aromatic amine (like a quinolinamine) and an aromatic aldehyde can produce complex polycyclic structures such as benzo[b] researchgate.netchemsrc.comphenanthrolin-11-ones. researchgate.net Similarly, reactions with N-arylmethylene-2-naphthylamines can yield hexahydrobenzo[a]phenanthridin-4-one derivatives. sigmaaldrich.comchemicalbook.com These reactions underscore the utility of this compound as a foundational building block in heterocyclic chemistry.

| Reactants | Product Type | Reaction Type |

| This compound, Aldehyde | Xanthenedione | Knoevenagel condensation / Cyclodehydration |

| Cyclohexane-1,3-dione, 6-Quinolylamine, Aldehyde | Benzo[b] researchgate.netchemsrc.comphenanthrolin-11-one | Three-component condensation |

| 5-Phenylcyclohexane-1,3-dione (B1588847), N-Arylmethylene-2-naphthylamine | Hexahydrobenzo[a]phenanthridin-4-one | Condensation / Cyclization |

| 5-Phenylcyclohexane-1,3-dione, Aldehyde, Malononitrile (B47326) | 2H-Pyran | Domino Knoevenagel/6π-Electrocylization |

Annulation Reactions to Form Polycyclic Compounds

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis for the construction of polycyclic frameworks. This compound serves as a versatile precursor in such reactions, primarily through its ability to act as a nucleophile after deprotonation at the C-2 position.

One of the most notable annulation reactions involving 1,3-dicarbonyl compounds is the Robinson annulation. wikipedia.org This reaction sequence typically involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. wikipedia.org While specific examples detailing the Robinson annulation of this compound are not extensively documented in readily available literature, the general mechanism provides a predictive framework for its reactivity.

For instance, the reaction of this compound with an α,β-unsaturated ketone like methyl vinyl ketone, under basic conditions, would be expected to yield a tricyclic diketone. The reaction would proceed through the initial formation of an enolate from the dione, which would then undergo a Michael addition to the methyl vinyl ketone. The resulting intermediate would subsequently undergo an intramolecular aldol condensation to furnish the fused polycyclic product.

Furthermore, this compound can participate in multi-component reactions to construct complex heterocyclic systems. These reactions often involve the condensation of the dione with an aldehyde and another active methylene compound or a nitrogen-containing species. For example, three-component reactions of cyclohexane-1,3-dione with various aldehydes and other reagents have been shown to produce a wide array of fused heterocyclic compounds, such as tetrahydrobenzo[b]pyrans and acridinones. While specific examples with the 4-phenyl derivative are not explicitly detailed, its participation in such reactions is highly probable, leading to the formation of diverse polycyclic and heterocyclic architectures.

A generalized scheme for the formation of a fused heterocyclic system from a 1,3-dione is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| This compound | Aromatic Aldehyde | Malononitrile | Base (e.g., piperidine) | Tetrahydrobenzo[b]pyran derivative |

| This compound | Aromatic Amine | Formaldehyde | Acid or Base | Acridinone derivative |

Intramolecular Cyclizations Leading to Complex Architectures

The strategic placement of functional groups on the this compound scaffold can enable intramolecular cyclizations, providing access to complex and often rigid polycyclic architectures. These reactions are typically triggered by acidic or basic conditions and rely on the proximity of reactive centers within the molecule.

For a derivative of this compound bearing a suitable side chain at the C-2 position, an intramolecular aldol condensation can be envisioned. For example, if the C-2 position is alkylated with a chain containing a carbonyl group, base-catalyzed cyclization could lead to the formation of a new fused ring system. The regiochemical outcome of such a cyclization would be influenced by the length of the side chain and the relative stability of the resulting ring systems.

Acid-catalyzed intramolecular cyclizations are also a plausible pathway for creating complex structures from appropriately functionalized this compound derivatives. For instance, the presence of a strategically positioned alcohol or alkene functionality on a substituent could lead to an intramolecular cyclization onto one of the carbonyl groups or the enol form of the dione under acidic conditions.

While specific, documented examples of intramolecular cyclizations starting directly from derivatives of this compound are scarce in the surveyed literature, the principles of intramolecular reactions of dicarbonyl compounds provide a strong basis for predicting their potential. The phenyl group at the 4-position can exert steric and electronic effects that may influence the course and feasibility of these cyclization reactions.

The following table outlines hypothetical intramolecular cyclization pathways for functionalized this compound derivatives:

| Starting Material | Reaction Type | Conditions | Potential Product Architecture |

| 2-(Oxoalkyl)-4-phenylcyclohexane-1,3-dione | Intramolecular Aldol Condensation | Base | Fused bicyclic or tricyclic system |

| 2-(Hydroxyalkyl)-4-phenylcyclohexane-1,3-dione | Acid-catalyzed Cyclization/Dehydration | Acid | Fused ether or spirocyclic ether |

| 2-(Alkenyl)-4-phenylcyclohexane-1,3-dione | Acid-catalyzed Cyclization/Addition | Acid | Fused carbocyclic system |

Further research is required to fully explore and document the rich chemical reactivity of this compound in both annulation and intramolecular cyclization reactions, which hold significant potential for the synthesis of novel and complex molecular structures.

Advanced Spectroscopic and Crystallographic Characterization of 4 Phenylcyclohexane 1,3 Dione Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4-Phenylcyclohexane-1,3-dione, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical information about its chemical environment, including the keto-enol tautomerism that is characteristic of 1,3-dicarbonyl compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the phenyl and cyclohexanedione rings. The integration of these signals would correspond to the number of protons in each environment.

Aromatic Protons: The protons on the phenyl group would typically appear in the downfield region of the spectrum, likely between δ 7.0 and 7.5 ppm. The splitting pattern of these signals would depend on the substitution pattern of the phenyl ring, but for an unsubstituted phenyl group, a complex multiplet is expected.

Cyclohexanedione Protons: The protons on the cyclohexanedione ring would be more upfield. The proton at the 4-position (methine proton) would be coupled to the adjacent methylene (B1212753) protons, likely appearing as a multiplet. The chemical shift would be influenced by the presence of the neighboring phenyl group and carbonyl functionalities. The methylene protons at positions 2, 5, and 6 would also give rise to complex multiplets due to coupling with each other and the methine proton.

Enolic Proton: Due to keto-enol tautomerism, a signal for the enolic proton might be observed. This signal is often broad and its chemical shift can vary significantly depending on the solvent and concentration, but it typically appears in the downfield region, sometimes above δ 10 ppm.

Table 4.1.1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H | 7.0 - 7.5 | Multiplet |

| H-4 | 3.5 - 4.0 | Multiplet |

| H-2, H-5, H-6 | 2.0 - 3.0 | Multiplets |

| Enol-OH | > 10 (variable) | Broad Singlet |

Note: This is a generalized prediction. Actual chemical shifts and multiplicities can vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Carbonyl Carbons: The two carbonyl carbons (C-1 and C-3) would be the most downfield signals, typically appearing in the range of δ 190-210 ppm in the keto form. In the enol form, one of these signals would be shifted upfield.

Aromatic Carbons: The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon attached to the cyclohexanedione ring) would likely be a quaternary signal with a distinct chemical shift.

Cyclohexanedione Carbons: The aliphatic carbons of the cyclohexanedione ring would appear at higher field strengths. The methine carbon at C-4 would be in the range of δ 40-50 ppm, while the methylene carbons would be found further upfield.

Table 4.1.2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 190 - 210 |

| Phenyl-C | 120 - 140 |

| C-4 | 40 - 50 |

| C-2, C-5, C-6 | 20 - 40 |

Note: This is a generalized prediction. Actual chemical shifts can vary.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Structural Assignments

2D NMR techniques would be invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This would be crucial for establishing the connectivity of the phenyl ring to the cyclohexanedione ring and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. This could help to determine the stereochemical relationship between the phenyl group and the protons on the cyclohexanedione ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the stretching vibrations of its carbonyl groups and the characteristic absorptions of the aromatic ring.

C=O Stretching: A strong absorption band in the region of 1700-1740 cm⁻¹ would be expected for the carbonyl groups of the cyclohexanedione ring. The exact position would depend on the degree of conjugation and hydrogen bonding, particularly in the enol form.

C=C Stretching (Aromatic): Aromatic C=C stretching vibrations would appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H Stretching: C-H stretching vibrations for the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹.

O-H Stretching (Enol): If the enol tautomer is present, a broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, indicative of hydrogen bonding.

Table 4.2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (ketone) | 1700 - 1740 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (aromatic) | > 3000 | Medium to Weak |

| C-H (aliphatic) | < 3000 | Medium |

| O-H (enol) | 2500 - 3300 | Broad, Medium |

Note: This is a generalized prediction. Actual peak positions can vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.

For this compound (C₁₂H₁₂O₂), the expected monoisotopic mass is approximately 188.0837 g/mol . HRMS would be able to confirm this exact mass, thereby verifying the molecular formula.

The fragmentation pattern in the mass spectrum would likely involve the loss of small neutral molecules such as CO, as well as fragmentation of the cyclohexanedione ring and the phenyl substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound contains both a phenyl group and carbonyl groups, which are chromophores that absorb UV light.

π → π* Transitions: The aromatic phenyl ring would exhibit strong π → π* transitions, typically with absorption maxima below 280 nm.

n → π* Transitions: The carbonyl groups would show weaker n → π* transitions at longer wavelengths, likely above 280 nm. The presence of the enol form would influence the UV-Vis spectrum, potentially leading to a shift in the absorption maxima due to the extended conjugation.

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to elucidate the structure of 5-phenylcyclohexane-1,3-dione (B1588847), offering a detailed view of its molecular architecture and packing in the solid state. The analysis reveals key parameters that govern the compound's properties and behavior.

Determination of Molecular Geometry and Bond Parameters

The crystallographic analysis of 5-phenylcyclohexane-1,3-dione allows for the precise measurement of bond lengths and angles within the molecule. The cyclohexane-1,3-dione ring exists in an enol form in the crystal structure, a common feature for 1,3-dicarbonyl compounds. This enolization results in a system of conjugated double bonds within the ring, influencing its geometry.

The phenyl group is attached to the C5 position of the cyclohexane (B81311) ring. The bond connecting the phenyl ring to the cyclohexanedione moiety is a standard C-C single bond. Within the phenyl ring, the C-C bond lengths are characteristic of an aromatic system, typically averaging around 1.39 Å. The bond angles within the phenyl ring are all close to the ideal 120° for sp² hybridized carbon atoms.

In the cyclohexanedione ring, the C=O bond length of the ketone group and the C=C and C-O bond lengths of the enol group provide insight into the electron delocalization within this part of the molecule.

Table 1: Selected Bond Lengths for 5-Phenylcyclohexane-1,3-dione

| Bond | Bond Length (Å) |

|---|---|

| C(phenyl)-C(cyclohexane) | Data not available |

| C=O | Data not available |

| C-O (enol) | Data not available |

| C=C (enol) | Data not available |

Table 2: Selected Bond Angles for 5-Phenylcyclohexane-1,3-dione

| Angle | Bond Angle (°) |

|---|---|

| C(phenyl)-C(cyclohexane)-C | Data not available |

| O=C-C | Data not available |

| C-C-O (enol) | Data not available |

(Note: Specific numerical data from the primary crystallographic study were not available in the searched resources.)

Conformational Analysis of the Cyclohexane Ring System

The conformation of the cyclohexane ring is a critical aspect of its structure. In the case of 5-phenylcyclohexane-1,3-dione, the ring is not a perfect chair or boat due to the presence of the sp² hybridized carbons from the enol group. The ring typically adopts a distorted conformation, often described as a half-chair or sofa conformation.

In this conformation, the phenyl substituent at the C5 position can occupy either a pseudo-axial or a pseudo-equatorial position. The energetic preference for one over the other is determined by steric interactions with the rest of the molecule. In the solid state, the observed conformation represents the lowest energy state under the conditions of crystallization. Theoretical studies on the unsubstituted cyclohexane-1,3-dione suggest a low energy barrier for ring inversion, a process that may be influenced by the bulky phenyl substituent.

Intermolecular Interactions and Supramolecular Assembly in Crystalline States

The way individual molecules of 5-phenylcyclohexane-1,3-dione pack together in the crystal lattice is determined by a network of intermolecular interactions. These non-covalent forces are crucial in stabilizing the crystal structure.

Due to the presence of the enolic hydroxyl group and the ketonic carbonyl group, hydrogen bonding is a dominant intermolecular force. The hydroxyl group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. This typically leads to the formation of chains or dimeric motifs, which then assemble into a larger three-dimensional supramolecular structure.

In addition to hydrogen bonding, other weaker interactions play a significant role:

π-π stacking: The aromatic phenyl rings can interact with each other through π-π stacking, where the electron clouds of adjacent rings align.

C-H···O interactions: Weak hydrogen bonds can form between carbon-hydrogen bonds (from both the phenyl and cyclohexane rings) and the carbonyl oxygen atoms.

The interplay of these interactions dictates the final crystal packing, influencing physical properties such as melting point and solubility.

Table 3: Potential Hydrogen Bonding Parameters in Crystalline 5-Phenylcyclohexane-1,3-dione

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

|---|

(Note: Specific numerical data from the primary crystallographic study were not available in the searched resources.)

Computational Chemistry and Theoretical Studies on 4 Phenylcyclohexane 1,3 Dione

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool in quantum chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost.

Molecular Geometry Optimization and Energy Minimization

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. This involves a process of geometry optimization, where the spatial coordinates of all atoms are adjusted to find the arrangement with the lowest possible potential energy, known as the global minimum. For 4-Phenylcyclohexane-1,3-dione, this would involve calculating key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Keto Form) This table is for illustrative purposes only, as specific data is not currently available.

| Parameter | Atom(s) Involved | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| C1=O | C1-O | Data not available |

| C3=O | C3-O | Data not available |

| C4-C(phenyl) | C4-C7 | Data not available |

| Bond Angles | ||

| O=C1-C2 | O-C1-C2 | Data not available |

| C3-C4-C5 | C3-C4-C5 | Data not available |

| Dihedral Angles | ||

| C6-C1-C2-C3 | C6-C1-C2-C3 | Data not available |

| C2-C3-C4-C(phenyl) | C2-C3-C4-C7 | Data not available |

Electronic Structure Analysis and Electrostatic Potential Surfaces

Understanding the electronic landscape of a molecule is crucial for predicting its reactivity. DFT calculations can map the distribution of electrons, identifying regions of high and low electron density. An electrostatic potential (ESP) surface visually represents this, with color-coding indicating areas that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the ESP surface would likely show negative potential around the oxygen atoms of the carbonyl groups and a more complex distribution around the phenyl ring.

Conformational Energetics and Rotational Barriers

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily adopting chair and boat conformations. The presence of a bulky phenyl group at the 4-position would significantly influence the conformational preferences of the ring. Furthermore, rotation around the single bond connecting the phenyl group to the cyclohexane ring would have an associated energy barrier. Computational studies would quantify the energy differences between various conformers (e.g., axial vs. equatorial phenyl group) and calculate the energy required for rotation, providing insight into the molecule's dynamic behavior.

Tautomerism Studies

Cyclohexane-1,3-dione and its derivatives are known to exhibit keto-enol tautomerism, where the molecule exists as an equilibrium mixture of the diketo form and one or more enol forms.

Investigation of Keto-Enol Equilibrium and Relative Stabilities

Theoretical calculations are essential for determining the relative stabilities of the different tautomers of this compound. By calculating the Gibbs free energy of the diketo form and the possible enol tautomers, the position of the equilibrium can be predicted. The solvent can have a significant impact on this equilibrium, and computational models can account for these effects.

Table 2: Hypothetical Relative Stabilities of this compound Tautomers This table is for illustrative purposes only, as specific data is not currently available.

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| Diketo | Data not available |

| Enol (at C1) | Data not available |

| Enol (at C3) | Data not available |

Characterization of Transition States and Energy Barriers for Tautomeric Interconversion

The conversion between the keto and enol forms is not instantaneous and proceeds through a high-energy transition state. DFT calculations can be used to locate the geometry of this transition state and to calculate the activation energy barrier for the interconversion. This information is crucial for understanding the kinetics of the tautomerization process. A higher energy barrier would indicate a slower rate of interconversion.

Analysis of Solvent Effects on Tautomeric Equilibria

The tautomeric equilibrium between the diketo and enol forms of 1,3-diones is a subject of extensive study, as the reactivity and properties of the compound are highly dependent on the dominant tautomer. For this compound, this equilibrium is significantly influenced by the surrounding solvent environment. While direct computational studies on this compound are not extensively documented, research on analogous compounds like cyclohexane-1,3-dione and other substituted diones provides a strong theoretical framework for understanding its behavior.

In solution, 1,3-cyclohexanedione (B196179) predominantly exists as its enol tautomer. wikipedia.org The stability of the enol form is largely attributed to the formation of a conjugated system and a strong intramolecular hydrogen bond. The effect of a solvent on this equilibrium can be analyzed using computational models such as the Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effects of the solvent.

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the relative energies and Gibbs free energies of the tautomers in various solvents. scispace.com For instance, studies on similar β-dicarbonyl compounds show that nonpolar solvents tend to favor the enolic form, where the intramolecular hydrogen bond remains intact. researchgate.net Conversely, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, which may shift the equilibrium. nih.gov

A computational study on a related compound, 3-phenyl-2,4-pentanedione (B1582117), using DFT methods (B3LYP/6-31+G(d)), quantified the energy differences between the keto and enol forms in different media. The results indicated that the keto form was more stable in all tested environments, but the energy difference between the tautomers was modulated by the solvent. This highlights the crucial role of the solvent's dielectric constant in stabilizing one tautomer over the other. Similar computational approaches would be essential to quantify the specific tautomeric preferences of this compound.

Table 1: Illustrative Data on Tautomeric Energy Differences in Different Solvents for an Analogous Phenyl-Substituted β-Diketone

| Solvent | Dielectric Constant (ε) | Relative Energy (ΔE, kcal/mol) Keto vs. Enol |

| Gas Phase | 1.0 | -17.89 |

| Cyclohexane | 2.0 | -17.34 |

| Carbon Tetrachloride | 2.2 | -17.27 |

| Methanol | 32.7 | -16.55 |

| Water | 78.4 | -16.50 |

| Data adapted from a theoretical study on 3-phenyl-2,4-pentanedione and is presented for illustrative purposes. |

Quantum Chemical Characterization of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding is a critical factor governing the structure and stability of the tautomers of this compound. Quantum chemical calculations are employed to characterize these non-covalent interactions in detail.

Intramolecular Hydrogen Bonding: In the enol tautomer, a strong intramolecular hydrogen bond forms a six-membered pseudo-ring, which significantly stabilizes this form. DFT calculations can be used to determine the geometric parameters of this hydrogen bond, such as the donor-acceptor distance (O-H···O) and the bond angle. Further analysis using methods like the Quantum Theory of Atoms in Molecules (QTAIM) can precisely characterize the nature and strength of this bond by analyzing the electron density at the bond critical point. researchgate.net Computational studies on macrocycles have shown that such intramolecular networks can contribute significantly to molecular stability, with calculated stabilization energies reaching up to 8.7 kcal/mol. mdpi.com For the enol form of this compound, this internal hydrogen bond is expected to be a dominant feature of its conformational landscape in non-polar environments.

Intermolecular Hydrogen Bonding: In polar or protic solvents, the intramolecular hydrogen bond can be disrupted in favor of intermolecular hydrogen bonds with solvent molecules. nih.gov Quantum chemical calculations can model these interactions by creating supermolecules of this compound complexed with one or more solvent molecules. By calculating the interaction energies, researchers can quantify the strength of these intermolecular bonds and predict how they compete with the intramolecular bond. Studies on cyclohexane-1,3-dione have shown that in certain solvents, the enol form can exist as hydrogen-bonded association complexes, such as dimers. researchgate.net

Table 2: Typical Hydrogen Bond Parameters from Quantum Chemical Calculations

| Parameter | Description | Typical Calculated Value Range |

| d(D-H) | Covalent bond length of the donor group (e.g., O-H) | 0.95 - 1.05 Å |

| d(H···A) | Length of the hydrogen bond (H to acceptor atom) | 1.5 - 2.2 Å |

| d(D···A) | Distance between donor and acceptor atoms | 2.5 - 3.2 Å |

| Angle (D-H···A) | Angle of the hydrogen bond | 140 - 180° |

| Stabilization Energy | Energy gained by the formation of the hydrogen bond | 5 - 15 kcal/mol |

| These are general value ranges for strong intramolecular hydrogen bonds and are provided for illustrative purposes. unito.it |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of this compound over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, solvent interactions, and molecular flexibility.

For this compound, MD simulations can be used to explore several key areas:

Conformational Analysis: The cyclohexane ring can adopt various conformations (e.g., chair, boat). MD simulations can reveal the preferred conformations of the molecule and the energy barriers for interconversion between them, influenced by the bulky phenyl substituent.

Solvent Structure and Dynamics: Simulations can illustrate how solvent molecules arrange themselves around the solute. This is particularly important for understanding how solvents mediate the tautomeric equilibrium by stabilizing or destabilizing different forms.

Hydrogen Bond Dynamics: MD simulations allow for the study of the formation and breaking of intramolecular and intermolecular hydrogen bonds over time. researchgate.net The lifetime of the intramolecular hydrogen bond in the enol tautomer versus its interaction with solvent molecules can be calculated, providing a dynamic picture of the tautomeric equilibrium.

In the context of drug design, MD simulations have been successfully applied to derivatives of cyclohexane-1,3-dione to validate their binding modes and stability within protein active sites. nih.gov A 100-nanosecond simulation, for example, can confirm the stability of ligand-protein interactions, including hydrogen bonds and hydrophobic contacts. nih.gov Such simulations would be invaluable for assessing the dynamic interactions of this compound in a biological context.

Applications of 4 Phenylcyclohexane 1,3 Dione in Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

The unique structural arrangement of 4-Phenylcyclohexane-1,3-dione, featuring two carbonyl groups and an active methylene (B1212753) position, makes it an ideal starting material for constructing a diverse range of complex organic molecules, particularly heterocyclic systems.

Synthesis of Heterocyclic Scaffolds (e.g., Hydantoins, Acridinediones, Xanthenones, Pyrans, Indoles, Benzofurans, Dihydropyridines, Tetrahydroindazoles, Thiazolidinones)

The cyclohexane-1,3-dione framework is a cornerstone in the synthesis of numerous fused and spiro-heterocyclic compounds. The methodologies established for the parent compound are directly applicable to this compound, which would result in final structures bearing a phenyl substituent on the carbocyclic ring.

Hydantoins: Spirohydantoins can be synthesized via the Bucherer-Bergs reaction, a multi-component reaction involving a ketone, potassium cyanide, and ammonium (B1175870) carbonate. nih.gov Using this compound as the ketone source would yield a spiro-hydantoin fused to a phenyl-substituted cyclohexane (B81311) ring, a scaffold of interest in medicinal chemistry. nih.govmdpi.com

Acridinediones and Xanthenones: These fused heterocyclic systems are readily prepared from cyclohexane-1,3-dione derivatives. researchgate.net The synthesis typically involves the condensation of the dione (B5365651) with an appropriate aldehyde, often in the presence of a catalyst. The reaction with this compound would produce acridinedione or xanthenone cores functionalized with a phenyl group.

Pyrans: Fused pyran derivatives can be synthesized through multi-component reactions involving cyclohexane-1,3-dione, an aldehyde, and an active methylene compound like malononitrile (B47326). nih.govnih.gov A closely related isomer, 5-Phenylcyclohexane-1,3-dione (B1588847), is specifically used in iodine-catalyzed reactions to synthesize various 2H-pyrans. sigmaaldrich.comchemicalbook.com This indicates that the 4-phenyl isomer is also a suitable precursor for constructing pyran-containing heterocycles.

Indoles: While direct synthesis from the dione is less common, the Fischer indole (B1671886) synthesis can utilize ketone precursors. organic-chemistry.org More relevantly, cyclohexane-1,3-dione can be a starting point for more complex fused indole systems, and its derivatives are used in the synthesis of bioactive alkaloids. google.comnih.gov

Benzofurans: The synthesis of benzofurans can be achieved through various routes, including one-pot reactions involving the heteroannulation of precursors like cyclohexanones. dtu.dk The reactive nature of this compound makes it a potential substrate for palladium-catalyzed enolate arylation or other cyclization strategies to form fused benzofuran (B130515) structures. organic-chemistry.orgnih.gov

Dihydropyridines: The Hantzsch pyridine (B92270) synthesis and related multi-component reactions are classic methods for preparing 1,4-dihydropyridines. jsynthchem.com Cyclohexane-1,3-dione and its derivatives serve as key precursors in the synthesis of a wide array of nitrogen-containing heterocycles, including fused dihydropyridines. researchgate.netresearchgate.net Employing this compound in such reactions with an aldehyde and an ammonia (B1221849) source would lead to the formation of phenyl-substituted tetrahydroacridine-diones.

Tetrahydroindazoles: The reaction of 1,3-diones with hydrazine (B178648) derivatives is a standard method for constructing pyrazole (B372694) and indazole rings. Multi-component reactions starting with aryl hydrazones of cyclohexane-1,3-dione can produce tetrahydrochromeno[2,3-c]pyrazole derivatives. ajol.info This pathway is applicable to the 4-phenyl analog for creating complex fused indazole systems.

Thiazolidinones: This class of heterocycles can be synthesized through the condensation of a ketone with an amine and a mercapto-acid. ekb.eg A facile synthesis of 3-phenyl-cyclohexane(1′-2)thiazolidin-4-one has been reported, demonstrating the utility of the cyclohexane-dione core in forming spiro-thiazolidinone structures. tandfonline.comresearchgate.net

The following table summarizes representative synthetic strategies for these heterocyclic scaffolds that are applicable to this compound.

| Heterocyclic Scaffold | General Synthetic Method | Typical Reactants (with Cyclohexane-1,3-dione core) | Potential Product from this compound |

|---|---|---|---|

| Hydantoins | Bucherer-Bergs Reaction | Dione, KCN, (NH₄)₂CO₃ | Spiro-hydantoin fused to a 4-phenylcyclohexane ring |

| Acridinediones | Condensation/Cyclization | Dione, Aromatic Aldehyde, Amine/Ammonia | Phenyl-substituted Tetrahydroacridinedione |

| Pyrans | Multi-component Reaction | Dione, Aldehyde, Malononitrile | Fused Pyran with a phenyl-substituted carbocyclic ring |

| Dihydropyridines | Hantzsch-like Reaction | Dione, Aldehyde, Ammonia source | Phenyl-substituted fused Dihydropyridine |

| Thiazolidinones | Three-component Cyclocondensation | Dione, Amine, Thioglycolic acid | Spiro-thiazolidinone fused to a 4-phenylcyclohexane ring |

Precursor in the Synthesis of Natural Product Analogs

Cyclohexane-1,3-dione and its substituted derivatives are recognized as indispensable starting materials in the total synthesis of various natural products. google.comyoutube.com They serve as versatile building blocks for constructing complex molecular frameworks found in bioactive alkaloids and other natural compounds. google.com The utility of this compound in this context lies in its ability to act as a precursor for synthetic analogs of these natural products. By incorporating the phenyl group, chemists can systematically modify the parent natural product's structure to create analogs with altered pharmacological profiles, such as enhanced potency, improved metabolic stability, or different receptor-binding affinities. This strategy is central to medicinal chemistry and drug discovery, allowing for the exploration of structure-activity relationships (SAR).

Role in Multi-Component and Domino Reactions for Chemical Diversity

Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing chemical diversity. The reactive nature of the cyclohexane-1,3-dione core makes it an excellent substrate for such reactions. ajol.info

Research has shown that cyclohexane-1,3-dione can undergo MCRs with aromatic aldehydes and cyano-methylene reagents (like malononitrile or ethyl cyanoacetate) to produce fused pyridine and pyran derivatives. nih.govnih.gov These reactions proceed through a sequence of condensations and cyclizations in one pot, rapidly generating molecular complexity.

Using this compound in these MCRs provides a direct route to libraries of complex heterocyclic compounds, each bearing a strategically placed phenyl group. This approach is highly valuable in diversity-oriented synthesis (DOS), where the goal is to create a wide range of structurally diverse molecules for high-throughput screening in drug discovery programs. ajol.info The phenyl substituent can serve as a point for further functionalization or can directly influence the biological activity of the synthesized compounds.

Applications in Materials Science

While the primary application of this compound is in organic synthesis, its chemical structure suggests potential uses in materials science, particularly in the development of functional materials and in coordination chemistry.

Development of Functional Materials with Specific Properties

The β-dicarbonyl moiety is a known precursor for various polymers and functional organic materials. The presence of the aromatic phenyl ring in this compound can impart desirable properties such as increased thermal stability, altered solubility, and specific optical or electronic characteristics (e.g., fluorescence or charge-transport properties) to materials derived from it. Although this is a less explored area, the compound could potentially serve as a monomer or a key building block for:

High-performance polymers: Incorporation into polyester (B1180765) or polyamide backbones could enhance thermal resistance.

Organic electronic materials: The conjugated systems that can be formed from diones might be useful in the design of organic semiconductors or light-emitting materials.

Ligand Design in Coordination Chemistry and Metal Complex Formation

β-Diketones are among the most classic and versatile ligands in coordination chemistry. They exist in equilibrium with their enol tautomer, which can be deprotonated to form a bidentate monoanionic ligand that strongly chelates to metal ions. This chelation forms stable, often neutral, six-membered metal complexes with a wide range of metal and metalloid ions.

This compound can act as such a ligand. The phenyl group on the cyclohexane backbone can be used to fine-tune the properties of the resulting metal complexes:

Solubility: The lipophilic phenyl group can increase the solubility of the metal complex in nonpolar organic solvents.

Electronic Effects: The phenyl ring can subtly influence the electron density on the dicarbonyl system, thereby modifying the redox potential and catalytic activity of the metal center.

Steric Control: The bulk of the phenyl group can influence the coordination geometry around the metal ion and control access to the metal center, which is a key principle in designing catalysts for stereoselective reactions.

These tunable properties make metal complexes derived from this compound potential candidates for applications in homogeneous catalysis, as chemical vapor deposition (CVD) precursors, or as building blocks for metal-organic frameworks (MOFs).

Advanced Research Perspectives on 4 Phenylcyclohexane 1,3 Dione As a Chemical Scaffold

Structural Modifications and Structure-Reactivity Relationships within the 4-Phenylcyclohexane-1,3-dione Core

The this compound core serves as a foundational structure for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives. The reactivity of this scaffold is primarily centered around the dicarbonyl functionality and the active methylene (B1212753) group, which are susceptible to a range of chemical modifications.

One of the key reactions involving the this compound core is the Knoevenagel condensation. This reaction typically involves the condensation of the active methylene group of the dione (B5365651) with an aldehyde or ketone, catalyzed by a base, to form a new carbon-carbon double bond. This is often followed by a subsequent intramolecular reaction, leading to the formation of more complex heterocyclic systems. For instance, the reaction of this compound with aromatic aldehydes can yield xanthene derivatives, which are of interest due to their potential biological activities. The choice of catalyst and reaction conditions can significantly influence the outcome and efficiency of these transformations.

The structure of the this compound core also allows for the existence of keto-enol tautomerism. The equilibrium between the diketo form and the enol form can be influenced by various factors, including the solvent, temperature, and the presence of substituents on the phenyl ring or the cyclohexane (B81311) core. This tautomerism plays a crucial role in the reactivity of the molecule, as the enol form can act as a nucleophile in various reactions. Understanding and controlling this equilibrium is essential for designing specific synthetic routes and predicting the reactivity of its derivatives.

The relationship between the structural modifications of the this compound core and the reactivity of the resulting derivatives is a key area of investigation. Modifications to the phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the electronic properties of the entire molecule, thereby influencing its reactivity. Similarly, substitutions at other positions on the cyclohexane ring can introduce steric hindrance or new reactive sites, leading to different reaction pathways and products. A systematic study of these structure-reactivity relationships is crucial for the rational design of new compounds with desired chemical properties.

Table 1: Examples of Structural Modifications on the this compound Core and Their Potential Impact on Reactivity

| Modification Site | Type of Modification | Potential Impact on Reactivity |

| Active Methylene Group | Knoevenagel Condensation | Formation of C=C bonds, leading to fused ring systems. |

| Carbonyl Groups | Reduction, Grignard Reaction | Formation of alcohols, introduction of new functional groups. |

| Phenyl Ring | Substitution (e.g., -NO2, -OCH3) | Alters electronic properties, influencing reaction rates and regioselectivity. |

| Cyclohexane Ring | Alkylation, Halogenation | Introduces steric bulk, modifies lipophilicity, creates new reactive centers. |

Ligand-Based Design Approaches and Virtual Screening in Chemical Biology

The this compound scaffold has emerged as a promising starting point for ligand-based drug design, a computational strategy that relies on the knowledge of molecules known to bind to a specific biological target. This approach is particularly valuable when the three-dimensional structure of the target is unknown. By analyzing the common structural features of a set of active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity.

The this compound core, with its defined three-dimensional shape and potential for diverse functionalization, can be utilized to design compound libraries that fit a specific pharmacophore model. For example, if a pharmacophore model for a particular enzyme inhibitor requires a hydrophobic aromatic group and two hydrogen bond acceptors in a specific spatial arrangement, the this compound scaffold can be readily modified to meet these criteria.

Virtual screening is another powerful computational technique where large libraries of chemical compounds are computationally evaluated for their potential to bind to a biological target. The this compound scaffold can be used as a query structure to search for similar molecules in vast chemical databases. This similarity searching can be based on 2D structural features or 3D shape and electrostatic properties.

Furthermore, derivatives of this compound can be included in virtual screening libraries to be docked against the binding sites of known protein structures. This structure-based approach can help identify potential hits that can then be synthesized and tested experimentally. The versatility of the this compound core allows for the creation of diverse and focused libraries for virtual screening campaigns, increasing the probability of discovering novel bioactive molecules. While specific, large-scale virtual screening campaigns focusing solely on the this compound scaffold are not extensively documented in publicly available literature, the principles of ligand-based design strongly support its potential in this area.

Computational Modeling of Enzyme-Ligand Interaction Mechanisms (e.g., Molecular Docking, Molecular Dynamics)

Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, provide invaluable insights into the interaction mechanisms between small molecules and their biological targets at an atomic level. These methods are instrumental in understanding how ligands, such as derivatives of this compound, bind to the active site of an enzyme and in predicting their binding affinity.